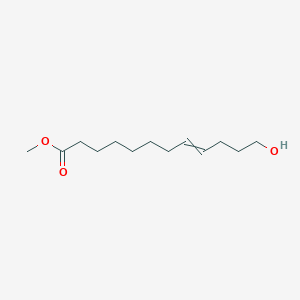
Methyl 12-hydroxydodec-8-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 12-hydroxydodec-8-enoate: is an organic compound with the molecular formula C13H24O3. It is a methyl ester derivative of 12-hydroxydodec-8-enoic acid. This compound is known for its unique structure, which includes a hydroxyl group and a double bond, making it a versatile intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation of Enolate Ions: One of the primary methods for synthesizing methyl 12-hydroxydodec-8-enoate involves the alkylation of enolate ions. This process typically uses an alkyl halide and an enolate ion formed from a suitable precursor.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation or Wittig reactions, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 12-hydroxydodec-8-enoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the double bond or the ester group can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, respectively.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Alkyl halides, esters.
Applications De Recherche Scientifique
Chemistry: Methyl 12-hydroxydodec-8-enoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation. It may also serve as a model compound for studying lipid metabolism and related biochemical pathways.
Industry: Industrially, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its ability to undergo various chemical reactions makes it a valuable building block in the synthesis of high-performance materials.
Mécanisme D'action
The mechanism of action of methyl 12-hydroxydodec-8-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the ester functionality allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity. The double bond in its structure also plays a crucial role in its chemical behavior, enabling it to undergo addition reactions and form reactive intermediates.
Comparaison Avec Des Composés Similaires
Methyl 12-hydroxyoctadecanoate: This compound is similar in structure but has a longer carbon chain, affecting its physical properties and reactivity.
Methyl 11-hydroxydodec-8-enoate: This isomer differs in the position of the hydroxyl group, leading to variations in its chemical behavior and applications.
Uniqueness: Methyl 12-hydroxydodec-8-enoate is unique due to its specific combination of functional groups and carbon chain length. This combination provides a balance between hydrophilic and hydrophobic properties, making it versatile in various chemical and industrial applications.
Propriétés
Numéro CAS |
62509-47-1 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
methyl 12-hydroxydodec-8-enoate |
InChI |
InChI=1S/C13H24O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h4,6,14H,2-3,5,7-12H2,1H3 |
Clé InChI |
UPJXAZQZNLKLLN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCC=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


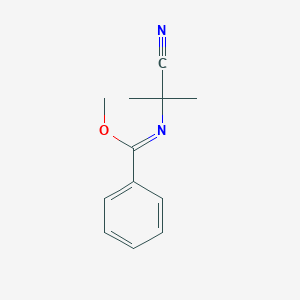


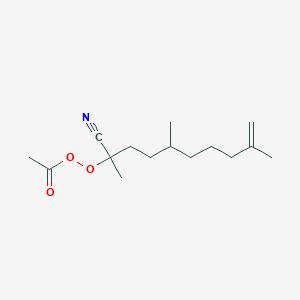

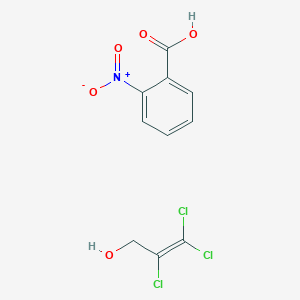
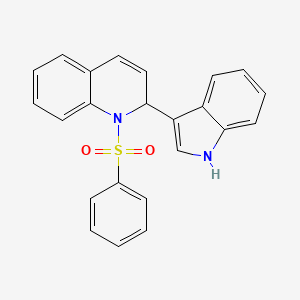
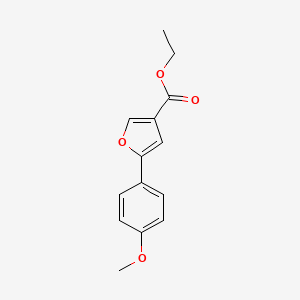
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)

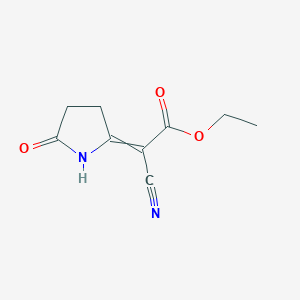
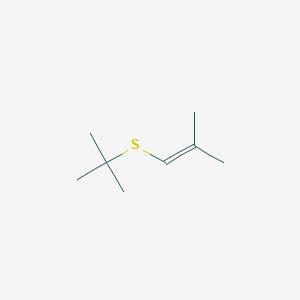
![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)

